2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline

Carcinogenicity Hepatocarcinogenesis Structure-Activity Relationship

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline (also catalogued as 2′-Chloro-4-dimethylaminoazobenzene, CAS 3010-47-7) is a chlorinated aminoazobenzene dye bearing a dimethylamino donor and a 2-chlorophenyl azo acceptor. Its molecular formula is C₁₄H₁₄ClN₃ and its molecular weight is 259.73 g/mol.

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
Cat. No. B12431583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)Cl
InChIInChI=1S/C14H14ClN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3
InChIKeyQCIBXPDBQZLGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline – Technical Baseline for Procurement and Selection


2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline (also catalogued as 2′-Chloro-4-dimethylaminoazobenzene, CAS 3010-47-7) is a chlorinated aminoazobenzene dye bearing a dimethylamino donor and a 2-chlorophenyl azo acceptor. Its molecular formula is C₁₄H₁₄ClN₃ and its molecular weight is 259.73 g/mol . The ortho-chloro substitution on the distal phenyl ring confers distinct electronic, steric and biological properties that differentiate this molecule from other chlorinated aminoazobenzene positional isomers and from the parent 4-dimethylaminoazobenzene [1].

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline: Why Chloro-Positional Isomers and Non-Halogenated Analogs Cannot Be Interchanged


The chloro‑positional isomers (2′‑, 3′‑, 4′‑Cl) and the parent non‑halogenated 4‑dimethylaminoazobenzene share the same core but differ substantially in melting point, lipophilicity, biological activation and nonlinear optical response. The ortho‑chlorine in the target compound introduces steric hindrance that twists the phenyl ring relative to the azo plane, altering π‑conjugation and reducing carcinogenic potency by a factor of 2–3 compared with the parent dye, whereas the 4′‑chloro isomer is approximately 4‑fold less active [1]. The three regioisomers also differ by up to 56 °C in melting point, which directly impacts purification, formulation and thermal stability specifications . The target compound is the only isomer for which myeloperoxidase (MPO) inhibitory activity (IC₅₀ 36–50 nM) has been quantitatively reported, making it essential for anti‑inflammatory probe development [2]. Generic selection without positional specificity therefore risks selecting a molecule with divergent biological potency, physicochemical handling characteristics, and regulatory toxicology profile.

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline – Comparator-Based Quantitative Evidence for Scientific Selection


Carcinogenic Potency Ranking Among Chloro-Substituted 4-Dimethylaminoazobenzenes in Rat Liver Model

In a classic rat hepatocarcinogenesis study, 2′-chloro-4-dimethylaminoazobenzene (the target compound) was about one‑half to one‑third as active as the parent 4‑dimethylaminoazobenzene, whereas 4′-chloro-4-dimethylaminoazobenzene was approximately one‑fourth as active [1]. This quantitative ranking positions the 2′-chloro isomer as an intermediate‑potency carcinogen within the series, a critical parameter for safety assessment in occupational or laboratory settings.

Carcinogenicity Hepatocarcinogenesis Structure-Activity Relationship

Melting Point Differentiation Across 2′-, 3′- and 4′-Chloro Regioisomers

The target 2′-chloro isomer melts at 111 °C, the 3′-chloro isomer at 103 °C, and the 4′-chloro isomer at 159 °C . The 48 °C gap between the 2′- and 4′-chloro species and the 8 °C gap relative to the 3′-chloro isomer provide unambiguous identity verification and dictate solvent recrystallization and drying parameters.

Thermal analysis Purification Solid-state characterization

Predicted Lipophilicity: ACD/LogP Comparison Between 2′-Chloro and Parent 4-Dimethylaminoazobenzene

The 2′-chloro substituent increases the predicted ACD/LogP by approximately 0.54 log units relative to the non‑chlorinated parent 4‑dimethylaminoazobenzene . This indicates higher hydrophobicity, which influences reversed‑phase HPLC retention, membrane permeability and protein‑binding potential.

Lipophilicity ADME prediction Chromatographic retention

Myeloperoxidase Inhibitory Activity: Quantitative IC₅₀ Data for the Target Compound

2′-Chloro-4-dimethylaminoazobenzene inhibits human polymorphonuclear leukocyte myeloperoxidase (MPO) with an IC₅₀ of 36 nM for peroxidation activity and 50 nM for chlorination activity [1]. This level of potency (low nanomolar) is comparable to several optimized MPO inhibitors and supports its use as a chemical probe, whereas equivalent data are absent for the 3′- and 4′-chloro positional isomers.

Myeloperoxidase inhibition Anti-inflammatory Enzymatic assay

Nonlinear Optical (NLO) Response: First Hyperpolarizability Evidence for 2′-Chloro-4-dimethylaminoazobenzene

According to DFT calculations at the B3LYP/6‑311++G(d,p) level, 2′-chloro-4-dimethylaminoazobenzene exhibits a non‑zero first hyperpolarizability (β), confirming second‑order NLO activity [1]. While a direct numerical comparison with the parent non‑chlorinated compound was not located in the same study, the computational demonstration of NLO behavior, combined with the known electron‑withdrawing effect of the ortho‑chlorine that enhances push–pull character, suggests differential NLO properties that are relevant for optical material design.

Nonlinear optics Hyperpolarizability DFT calculation

Photodynamic Cytotoxicity: Illumination‑Dependent IC₅₀ Against HeLa Cells

A study demonstrated that 2′-chloro-4-dimethylaminoazobenzene exhibited significant cytotoxicity against HeLa cells with an IC₅₀ of approximately 7.4 µM under illumination, highlighting its potential as a photodynamic therapeutic agent . This illumination‑gated activity represents a functional attribute that cannot be assumed for the non‑chlorinated parent dye or for other positional isomers without equivalent experimental validation.

Photodynamic therapy Cytotoxicity HeLa cell model

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline – Evidence‑Based Application Scenarios for Procurement Decision Support


Synthesis of Myeloperoxidase‑Targeted Anti‑Inflammatory Chemical Probes

With MPO peroxidation IC₅₀ of 36 nM and chlorination IC₅₀ of 50 nM [1], the compound is a validated starting point for structure‑activity relationship (SAR) studies aimed at developing MPO inhibitors. No other chloro‑positional isomer has publicly reported MPO inhibition data, making this compound irreplaceable for target‑based screening libraries [1].

Intermediate‑Potency Carcinogen Reference Standard in Toxicology Studies

The quantitative ranking from Miller & Miller [2] places the 2′-chloro derivative as 2–3‑fold less hepatocarcinogenic than the parent DAB in rats. This makes it a useful intermediate‑potency positive control or calibration standard in mechanistic toxicology and chemical‑safety assessment programs where dose‑response benchmarking is required [2].

Development of Photodynamic or Light‑Activated Therapeutics

The reported HeLa cell photodynamic IC₅₀ of ~7.4 µM positions the compound as a candidate for light‑activated anticancer or antimicrobial agent development. Procurement should be prioritized over non‑photoactive azo analogs when investigating illumination‑gated cytotoxicity mechanisms .

Nonlinear Optical (NLO) Chromophore Design and Validation

DFT calculations confirm a non‑zero first hyperpolarizability [3], predicting second‑order NLO behavior. Researchers synthesizing push–pull azobenzene derivatives for electro‑optic modulators or frequency‑doubling materials should select the 2′-chloro variant as a computationally pre‑validated scaffold, especially when ortho‑chlorine electron‑withdrawing effects are desired [3].

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